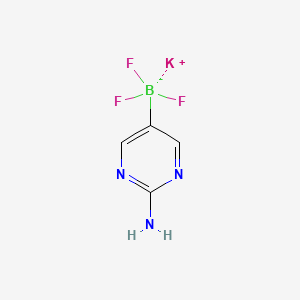
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a 2-aminopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide typically involves the reaction of 2-aminopyrimidine with potassium trifluoroborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of benzylidene acetones and ammonium thiocyanates as starting materials, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the trifluoroborate group.
Substitution: The amino group in the pyrimidine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylsulfonyl derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound has shown potential in the development of antitrypanosomal and antiplasmodial agents.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed antitrypanosomal and antiplasmodial activities . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes in the parasite’s life cycle.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A precursor in the synthesis of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide.
Potassium trifluoroborate: Another key component in the synthesis.
Other 2-aminopyrimidine derivatives: These compounds share similar structural features and may exhibit comparable biological activities.
Uniqueness
This compound is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C4H4BF3KN3 |
|---|---|
Molecular Weight |
201.00 g/mol |
IUPAC Name |
potassium;(2-aminopyrimidin-5-yl)-trifluoroboranuide |
InChI |
InChI=1S/C4H4BF3N3.K/c6-5(7,8)3-1-10-4(9)11-2-3;/h1-2H,(H2,9,10,11);/q-1;+1 |
InChI Key |
JBYHSRQAUWMARE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(N=C1)N)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


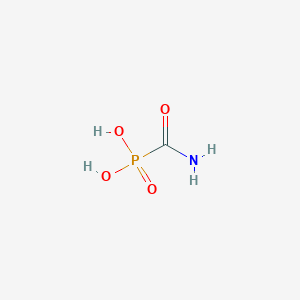
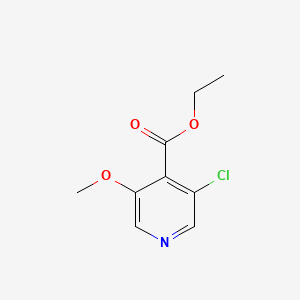
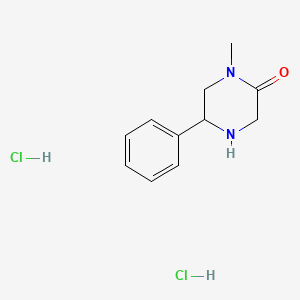
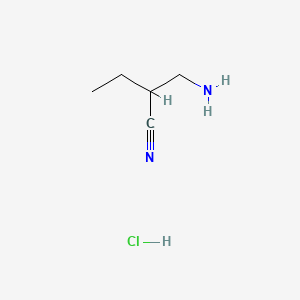
![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)
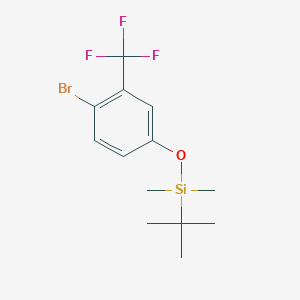
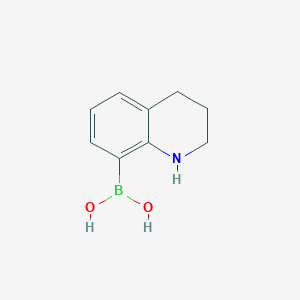
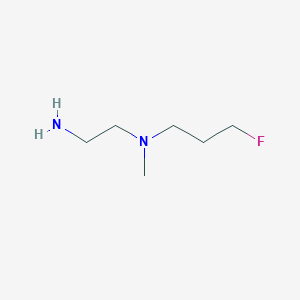
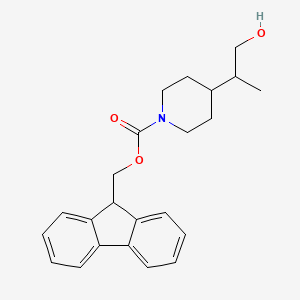
![[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine](/img/structure/B13458454.png)
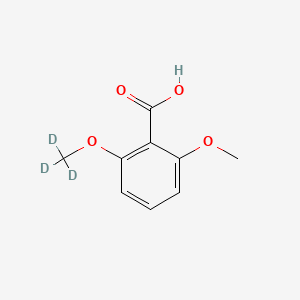
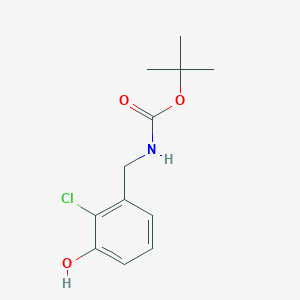
![4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B13458464.png)
